molecular formula C8H13N3S B1519728 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 933705-14-7

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No. B1519728
CAS RN: 933705-14-7
M. Wt: 183.28 g/mol
InChI Key: ADOWKTCTHGQHBM-UHFFFAOYSA-N
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Description

“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a chemical compound with the IUPAC name 2-methyl-5-(piperidin-3-yl)-1,3,4-thiadiazole hydrochloride . It has a molecular weight of 219.74 .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, which include “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine”, often involves the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide results in 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .


Molecular Structure Analysis

The InChI code for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is 1S/C8H13N3S.ClH/c1-6-10-11-8(12-6)7-3-2-4-9-5-7;/h7,9H,2-5H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” is a solid compound with a molecular weight of 219.74 .

Scientific Research Applications

Anticancer Potential

The 1,3,4-thiadiazole derivatives have been studied for their anticancer properties. Specifically, compounds with a thiadiazole moiety have shown promising results against various cancer cell lines. For instance, certain analogues have demonstrated efficacy within the IC50 range of 1 to 7 µM, indicating their potential as anticancer agents . The structure of these compounds allows for interaction with cancer cells, potentially leading to the inhibition of cell proliferation.

Antimicrobial Activity

These derivatives also exhibit significant antimicrobial activity. They have been tested against a variety of Gram-positive and Gram-negative bacterial and fungal strains. Some molecules have shown potent activity with minimum inhibitory concentration (MIC) ranges of 3.58 to 8.74 µM . This suggests that 1,3,4-thiadiazole derivatives could be developed into new antimicrobial drugs to combat resistant strains of bacteria and fungi.

Antioxidant Effects

The antioxidant capacity of 1,3,4-thiadiazole derivatives has been evaluated using assays like the DPPH assay. One particular analogue, referred to as D-16 in the study, was found to be the most potent derivative, with an IC50 of 22.3 µM, compared to the positive control, ascorbic acid, with an IC50 of 111.6 µM . This indicates a strong potential for these compounds to be used as antioxidants in therapeutic applications.

Anti-Inflammatory Properties

Compounds containing the 1,3,4-thiadiazole core have been reported to possess anti-inflammatory activities. This is particularly relevant for the treatment of chronic inflammatory diseases. The mechanism of action often involves the modulation of inflammatory pathways, providing relief from symptoms and potentially halting disease progression .

Antiviral Applications

The 1,3,4-thiadiazole nucleus has been incorporated into the structure of novel therapeutic agents with antiviral activities. These compounds have been reported to show efficacy against various viruses, which is crucial given the ongoing need for new antiviral drugs due to the emergence of drug-resistant viral strains .

Antiepileptic Effects

Research has also explored the use of 1,3,4-thiadiazole derivatives as antiepileptic agents. These compounds can act as antagonists of voltage-gated sodium channels, which are critical in the propagation of epileptic seizures. By modulating these channels, the derivatives can help in controlling seizures and providing a new avenue for epilepsy treatment .

Future Directions

The future directions for “3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine” and similar compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of new, effective drugs and anticancer strategies is a continuous process, and the modification of the structure of known derivatives with documented activity is one of the methods of searching for new compounds .

Mechanism of Action

Target of Action

It’s known that 1,3,4-thiadiazole derivatives, which include this compound, have a broad range of biological activities . They have been found to exhibit antimicrobial properties , suggesting they may target bacterial cells. Additionally, some 1,3,4-thiadiazole derivatives have shown anticancer activity , indicating potential targets within cancer cells.

Mode of Action

It’s known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells , which could explain the antimicrobial and anticancer activities of these compounds.

Biochemical Pathways

Given the potential disruption of dna replication processes , it’s likely that this compound affects pathways related to cell division and growth. In bacteria, this could lead to inhibited growth and reproduction, while in cancer cells, it could potentially slow or stop tumor growth.

Result of Action

Based on the known activities of 1,3,4-thiadiazole derivatives, this compound may result in inhibited growth and reproduction in bacterial cells and potentially slowed or stopped tumor growth in cancer cells .

properties

IUPAC Name

2-methyl-5-piperidin-3-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-6-10-11-8(12-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOWKTCTHGQHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670539
Record name 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine

CAS RN

933705-14-7
Record name 3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidine
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